molecular formula C12H18N2O B7469951 N-cyclohexyl-1-methylpyrrole-2-carboxamide

N-cyclohexyl-1-methylpyrrole-2-carboxamide

Cat. No. B7469951
M. Wt: 206.28 g/mol
InChI Key: QBZZJFKMPDVOFN-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-methylpyrrole-2-carboxamide (CP 55,940) is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its pharmacological properties.

Mechanism of Action

CP 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2 in the endocannabinoid system. Its binding to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are involved in various physiological processes, including pain sensation, inflammation, and cell survival.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been shown to protect neurons from oxidative stress and excitotoxicity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CP 55,940 is its potential for inducing adverse effects such as hypothermia and catalepsy in animal models. Therefore, careful dosing and monitoring are necessary to avoid these effects.

Future Directions

There are several future directions for the study of CP 55,940. One of the most promising areas of research is its potential for the treatment of chronic pain and inflammation. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to better understand its mechanism of action and potential therapeutic applications in these fields.
Conclusion:
In conclusion, N-cyclohexyl-1-methylpyrrole-2-carboxamide (CP 55,940) is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Further studies are needed to better understand its mechanism of action and potential therapeutic applications in chronic pain, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of CP 55,940 involves the reaction of cyclohexylamine with 1-methylpyrrole-2-carboxylic acid in the presence of a dehydrating agent. The resulting product is then purified through column chromatography to obtain the final compound. The chemical structure of CP 55,940 is shown below:

Scientific Research Applications

CP 55,940 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of chronic pain, multiple sclerosis, and other neurological disorders. Additionally, CP 55,940 has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-cyclohexyl-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-9-5-8-11(14)12(15)13-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZZJFKMPDVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56315352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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